molecular formula C20H17N5 B12496929 N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine CAS No. 61702-01-0

N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine

Cat. No.: B12496929
CAS No.: 61702-01-0
M. Wt: 327.4 g/mol
InChI Key: RICYEEKUSJZLMZ-UHFFFAOYSA-N
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Description

“N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” is a complex organic compound that features multiple pyridine rings and an iminoisoindoline core. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the iminoisoindoline core: This could be achieved through a condensation reaction between an appropriate phthalic anhydride derivative and an amine.

    Introduction of pyridine rings: The pyridine rings can be introduced via nucleophilic substitution reactions, where the methylpyridine groups are attached to the core structure.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to an amine.

    Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA: Affecting gene expression.

    Pathways involved: Could include signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine: can be compared with other iminoisoindoline derivatives or pyridine-containing compounds.

Uniqueness

    Structural Features: The presence of multiple pyridine rings and the iminoisoindoline core.

    Biological Activity: Unique interactions with biological targets compared to similar compounds.

Properties

CAS No.

61702-01-0

Molecular Formula

C20H17N5

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine

InChI

InChI=1S/C20H17N5/c1-13-7-9-21-17(11-13)23-19-15-5-3-4-6-16(15)20(25-19)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,22,23,24,25)

InChI Key

RICYEEKUSJZLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)C)C4=CC=CC=C42

Origin of Product

United States

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